8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

GABAA receptor modulator Bioisostere Binding Affinity (Ki)

8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1019023-85-8) is a fluorinated heterocyclic building block belonging to the imidazo[1,2-a]pyridine class. Its core scaffold, 8-fluoroimidazo[1,2-a]pyridine, has been established in peer-reviewed studies as a physicochemical mimic of imidazo[1,2-a]pyrimidine.

Molecular Formula C8H5FN2O2
Molecular Weight 180.138
CAS No. 1019023-85-8
Cat. No. B2914503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
CAS1019023-85-8
Molecular FormulaC8H5FN2O2
Molecular Weight180.138
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)F)C(=O)O
InChIInChI=1S/C8H5FN2O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,(H,12,13)
InChIKeyZUPQLPWDWSIYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid: A Validated Bioisosteric Building Block for GABAA Receptor Modulator Development


8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1019023-85-8) is a fluorinated heterocyclic building block belonging to the imidazo[1,2-a]pyridine class. Its core scaffold, 8-fluoroimidazo[1,2-a]pyridine, has been established in peer-reviewed studies as a physicochemical mimic of imidazo[1,2-a]pyrimidine [1]. This property underpins its utility as a key intermediate in the synthesis of potent, selective ligands for GABAA receptors, a target for neurological disorders [2]. The compound's unique substitution pattern—a fluorine atom at the 8-position and a carboxylic acid handle at the 3-position—confers distinct electronic and lipophilic properties that differentiate it from non-fluorinated and other halogenated analogs [3].

Procurement Risk: Why Unsubstituted or Alternative 8-Halo Imidazo[1,2-a]pyridine-3-carboxylic Acids Are Not Direct Replacements for the 8-Fluoro Derivative


The 8-fluoro substituent is not an arbitrary modification; it is a critical structural determinant for both the physicochemical properties and downstream biological activity of molecules derived from this scaffold. Studies have demonstrated that the 8-fluoroimidazo[1,2-a]pyridine core acts as a bioisosteric replacement for imidazo[1,2-a]pyrimidine, a feat not achievable with the non-fluorinated or 8-chloro analogs [1]. This specific fluorine substitution results in a marked increase in lipophilicity (computed XLogP3 of 1.7) compared to the non-fluorinated parent (logP ~1.03), which can significantly influence membrane permeability and metabolic stability of the final drug candidates [2][3]. Therefore, substituting this compound with a cheaper, unsubstituted or differently halogenated analog introduces a high risk of altering key drug-like properties and losing target potency and selectivity in GABAA receptor modulator programs.

Quantitative Differentiation: Comparative Data for 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid vs. Analogs


Potent GABAA Receptor Binding Affinity via 8-Fluoro Bioisostere

The 8-fluoroimidazo[1,2-a]pyridine core enables the design of highly potent GABAA receptor ligands. A derivative containing this core (Ligand 3 in the study) acts as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine-containing compound. This derivative demonstrated sub-nanomolar binding affinity (Ki) for the human GABAA receptor alpha-1/beta-3/gamma-2 subtype [1].

GABAA receptor modulator Bioisostere Binding Affinity (Ki)

Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Parent Scaffold

The 8-fluoro substitution significantly increases the lipophilicity of the core scaffold. The computed partition coefficient (XLogP3) for 8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is 1.7 [1]. This is substantially higher than the logP of 1.0325 reported for the non-fluorinated imidazo[1,2-a]pyridine-3-carboxylic acid [2].

Lipophilicity Physicochemical Property Drug-likeness

Differentiated Lipophilicity Profile vs. 8-Chloro Analog

The specific halogen at the 8-position dictates the compound's lipophilicity. The 8-fluoro derivative (computed XLogP3 of 1.7) is significantly more lipophilic than its 8-chloro counterpart, which has a reported LogP of 0.415 [1].

Lipophilicity Halogen Effects Physicochemical Property

High Chemical Purity Enabling Reliable Downstream Synthesis

The compound is commercially available at a high standard of purity, with vendors consistently reporting ≥98% purity . This high purity is essential for ensuring consistent and high-yielding reactions in multi-step synthetic sequences, minimizing the need for extensive purification of intermediates.

Chemical Purity Building Block Reproducibility

Procurement Scenarios: Where 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid Demonstrates Maximum Utility


Lead Optimization for CNS-Targeting GABAA Receptor Modulators

Medicinal chemistry teams focused on developing novel anxiolytics, anticonvulsants, or sedatives can utilize this building block to synthesize focused libraries of 3-substituted derivatives. The proven ability of the 8-fluoroimidazo[1,2-a]pyridine core to act as a bioisostere for imidazo[1,2-a]pyrimidine [1] and its enhanced lipophilicity [2] make it a strategic choice for improving brain penetration and target engagement of lead compounds.

Synthesis of Patented GABAA Receptor Ligand Scaffolds

This compound is a direct precursor to the 8-fluoroimidazo[1,2-a]pyridine core found in patented GABAA receptor ligands [1]. For organizations engaged in competitive intelligence or developing follow-on compounds in this therapeutic area, procuring this specific building block is essential for synthesizing and evaluating key reference structures and exploring the claimed chemical space.

Investigating Structure-Activity Relationships (SAR) of Halogenated Heterocycles

In programs where the imidazo[1,2-a]pyridine scaffold is a core pharmacophore, this compound enables a direct assessment of the fluorine atom's contribution at the 8-position. By comparing the properties and biological activity of analogs derived from this building block against those made from the non-fluorinated or 8-chloro versions, researchers can generate robust SAR data [1][2]. This is crucial for making informed decisions about the final lead candidate.

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